2-(2-Chloroethanesulfonyl)propane
Overview
Description
2-(2-Chloroethanesulfonyl)propane is an organic compound with the molecular formula C₅H₁₁ClO₂S It is characterized by the presence of a chloroethanesulfonyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanesulfonyl)propane typically involves the reaction of propane with chloroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethanesulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonates, and other substituted derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfides and other reduced forms.
Scientific Research Applications
2-(2-Chloroethanesulfonyl)propane has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethanesulfonyl)propane involves the reactivity of its sulfonyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The molecular targets include enzymes and receptors, and the pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethanesulfonyl)propane
- 2-(2-Iodoethanesulfonyl)propane
- 2-(2-Fluoroethanesulfonyl)propane
Uniqueness
2-(2-Chloroethanesulfonyl)propane is unique due to its specific reactivity and stability compared to other halogenated sulfonyl compounds. The chloro group provides a balance between reactivity and stability, making it suitable for various applications. In contrast, bromo and iodo derivatives may be more reactive but less stable, while fluoro derivatives may be less reactive.
Properties
IUPAC Name |
2-(2-chloroethylsulfonyl)propane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXQJRUMIQDPCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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